(2-(Acryloyloxy)ethyl)trimethylammonium chloride

Catalog No.
S593251
CAS No.
44992-01-0
M.F
C8H16ClNO2
M. Wt
193.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Acryloyloxy)ethyl)trimethylammonium chloride

CAS Number

44992-01-0

Product Name

(2-(Acryloyloxy)ethyl)trimethylammonium chloride

IUPAC Name

trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H16NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1

InChI Key

FZGFBJMPSHGTRQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(=O)C=C.[Cl-]

Synonyms

(2-(acryloyloxy)ethyl)trimethylammonium chloride

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=C.[Cl-]
  • Gene Delivery

    ATAC possesses cationic properties, meaning it carries a positive charge. This allows it to bind to negatively charged DNA molecules. Researchers are exploring the potential of ATAC as a non-viral gene delivery vector []. By complexing with DNA, ATAC could facilitate the transport of genetic material into cells for various gene therapy applications.

  • Antimicrobial Properties

    Some studies suggest that ATAC may exhibit antimicrobial activity against certain bacteria and fungi []. The mechanism behind this activity is not fully understood, but it might involve the disruption of microbial cell membranes due to the interaction between the cationic charge of ATAC and the negatively charged components of the membrane.

  • Polymer Synthesis and Modification

    ATAC can be used as a co-monomer in the synthesis of various polymers. The presence of the acryloyloxy group allows ATAC to participate in polymerization reactions, leading to the formation of functional polymers with specific properties. Researchers are exploring the use of ATAC in the development of hydrogels, coatings, and other advanced materials [].

(2-(Acryloyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound characterized by the presence of both acryloyloxy and trimethylammonium functional groups. Its chemical structure comprises a trimethylammonium moiety attached to an ethyl chain, which in turn is connected to an acryloyloxy group. This unique configuration imparts specific properties that make it suitable for various applications, particularly in polymer chemistry and biological systems.

The compound has the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 177.64 g/mol. The presence of the acryloyloxy group allows for polymerization, making it valuable in the development of hydrogels and other polymeric materials. Additionally, the quaternary ammonium structure contributes to its cationic nature, which can enhance its interaction with negatively charged biological molecules.

  • Polymerization: The acryloyloxy group can participate in free radical polymerization, leading to the formation of poly(2-(acryloyloxy)ethyl)trimethylammonium chloride. This reaction is often initiated by heat or chemical initiators.
  • Quaternization: The trimethylammonium group can react with various nucleophiles, allowing for further functionalization of the compound.
  • Hydrolysis: In aqueous solutions, the compound may undergo hydrolysis, leading to the formation of (2-(hydroxyethyl)ethyl)trimethylammonium chloride and acrylic acid.

These reactions are significant for tailoring the compound's properties for specific applications in materials science and biological systems.

The biological activity of (2-(Acryloyloxy)ethyl)trimethylammonium chloride is primarily attributed to its cationic nature, which facilitates interactions with negatively charged biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures exhibit antimicrobial properties, making them potential candidates for use in antibacterial coatings or drug delivery systems.

Additionally, studies using computer-aided prediction methods suggest that this compound may possess various pharmacological activities, including cytotoxicity against certain cancer cell lines and potential use as an antimicrobial agent . The specific biological activities can vary based on the concentration and environmental conditions.

The synthesis of (2-(Acryloyloxy)ethyl)trimethylammonium chloride typically involves several steps:

  • Synthesis of Acryloyloxy Ethanol: Acryloyl chloride is reacted with ethanol under controlled conditions to produce (2-acryloyloxy)ethanol.
  • Quaternization: The resulting (2-acryloyloxy)ethanol is then reacted with trimethylamine in the presence of hydrochloric acid to form (2-(Acryloyloxy)ethyl)trimethylammonium chloride.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications.

(2-(Acryloyloxy)ethyl)trimethylammonium chloride has diverse applications across various fields:

  • Polymer Chemistry: Used as a monomer in the synthesis of cationic polymers and hydrogels.
  • Biotechnology: Potentially utilized in drug delivery systems due to its ability to interact with biological membranes.
  • Antimicrobial Coatings: Its antimicrobial properties make it suitable for coatings that prevent bacterial growth on surfaces.
  • Water Treatment: Employed in formulations aimed at removing contaminants from water due to its cationic charge.

Interaction studies involving (2-(Acryloyloxy)ethyl)trimethylammonium chloride focus on its binding affinity with various biomolecules. For instance, studies have shown that cationic compounds can effectively bind to negatively charged surfaces such as bacterial membranes or DNA molecules, which enhances their antimicrobial efficacy or gene delivery potential .

In vitro assays are commonly employed to evaluate these interactions, providing insights into the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (2-(Acryloyloxy)ethyl)trimethylammonium chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Methacryloyloxyethyltrimethylammonium chlorideMethacrylate instead of acrylateHigher thermal stability during polymerization
N,N-DimethylacrylamideNo quaternary ammonium groupUsed primarily in hydrogels but lacks cationic charge
Poly(ethylene glycol)-dimethacrylatePEG backboneBiocompatibility; used in drug delivery systems

The uniqueness of (2-(Acryloyloxy)ethyl)trimethylammonium chloride lies in its combination of cationic charge and polymerizable acryloyloxy group, allowing for versatile applications in both material science and biomedicine while maintaining effective interactions with biological systems.

Physical Description

Liquid

UNII

2VO170W0XM

GHS Hazard Statements

Aggregated GHS information provided by 363 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (58.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (64.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

44992-01-0

Wikipedia

Chloride (1:1)N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-ethanaminium

General Manufacturing Information

All other basic organic chemical manufacturing
Utilities
Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types